4-Methylbenzene-1-sulfonic acid--(3R)-3-methoxydecan-1-ol (1/1)
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Overview
Description
4-Methylbenzene-1-sulfonic acid–(3R)-3-methoxydecan-1-ol (1/1) is a chemical compound that combines the properties of 4-Methylbenzene-1-sulfonic acid and (3R)-3-methoxydecan-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylbenzene-1-sulfonic acid typically involves the sulfonation of toluene. This process is carried out on an industrial scale, and common impurities include benzenesulfonic acid and sulfuric acid. The compound is then purified by recrystallization from a concentrated aqueous solution followed by azeotropic drying with toluene .
Industrial Production Methods
Industrial production of 4-Methylbenzene-1-sulfonic acid involves large-scale sulfonation of toluene. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid–(3R)-3-methoxydecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid–(3R)-3-methoxydecan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–(3R)-3-methoxydecan-1-ol involves its interaction with molecular targets and pathways. The compound acts as a catalyst in various chemical reactions, facilitating the formation of desired products by lowering the activation energy. In biological systems, it may influence cell cycle regulation and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonic acid–methyl (3R)-3-aminobutanoate (1/1): Shares similar sulfonic acid functionality but differs in the attached organic group.
4-Methylbenzene-1-sulfonic acid–(1R,2S)-2-fluorocyclopropan-1-amine (1/1): Another compound with sulfonic acid functionality, used in different applications.
Uniqueness
4-Methylbenzene-1-sulfonic acid–(3R)-3-methoxydecan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
185954-76-1 |
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Molecular Formula |
C18H32O5S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(3R)-3-methoxydecan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H24O2.C7H8O3S/c1-3-4-5-6-7-8-11(13-2)9-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,3-10H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |
InChI Key |
OPTMQFQPSQLTBM-RFVHGSKJSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CCO)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCCC(CCO)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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